1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene
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Overview
Description
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are often used as catalysts in various chemical processes. This compound, in particular, is characterized by its high reactivity due to the presence of the tert-butylperoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or ethers.
Substitution: The tert-butylperoxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at elevated temperatures to facilitate the transfer of oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to break the peroxide bond.
Substitution: Reagents such as halogens or organometallic compounds are used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions can produce alcohols or ethers.
Scientific Research Applications
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: The compound is studied for its potential use in oxidative stress research, as it can generate reactive oxygen species.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to release active oxygen species.
Industry: It is used in the production of plastics, rubbers, and other materials that require controlled polymerization processes.
Mechanism of Action
The mechanism by which 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene exerts its effects involves the generation of free radicals. The peroxide bond is relatively weak and can be cleaved under thermal or photochemical conditions to produce free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide with similar reactivity and applications.
tert-Butyl hydroperoxide: A simpler peroxide that is often used as a starting material for the synthesis of more complex peroxides.
Uniqueness
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is unique due to its specific structure, which allows for a high degree of reactivity and versatility in various chemical processes. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions.
Properties
CAS No. |
918624-72-3 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(1-tert-butylperoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)21-20-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-15,18H,1-3H3 |
InChI Key |
PLRVVVNWAKDVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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